O-Ethyl S-sec-Butyl Thiophosphoryl Chloride
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Overview
Description
O-Ethyl S-sec-Butyl Thiophosphoryl Chloride is an organophosphorus compound with the molecular formula C6H14ClO2PS and a molecular weight of 216.666 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an intermediate in the synthesis of other chemicals and has significant importance in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Ethyl S-sec-Butyl Thiophosphoryl Chloride can be synthesized through several methods. One common method involves the reaction of sec-butyl alcohol with thiophosphoryl chloride in the presence of a base . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the continuous synthesis of this compound is preferred to improve production efficiency and product quality . This method involves the use of advanced reactors and precise control of reaction parameters to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl S-sec-Butyl Thiophosphoryl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing or reducing agents . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various organophosphorus compounds with different functional groups .
Scientific Research Applications
O-Ethyl S-sec-Butyl Thiophosphoryl Chloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-Ethyl S-sec-Butyl Thiophosphoryl Chloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
Thiophosphoryl Chloride: An inorganic compound with similar reactivity but different applications.
O-Ethyl S-sec-Butyl Chlorothiophosphate: A related compound used in the synthesis of pesticides.
Uniqueness
O-Ethyl S-sec-Butyl Thiophosphoryl Chloride is unique due to its specific molecular structure and reactivity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in scientific research and industrial applications .
Biological Activity
O-Ethyl S-sec-butyl thiophosphoryl chloride (C6H14ClO2PS) is an organophosphorus compound that has garnered attention due to its biological activity, particularly in relation to its neurotoxic effects and potential applications in agriculture and pest control. This article reviews the biological properties of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a thiophosphoryl group, which contributes to its biological activity. The compound's structure can be represented as follows:
- Chemical Formula : C6H14ClO2PS
- Molecular Weight : 210.67 g/mol
The primary mechanism of action for organophosphorus compounds like this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the nervous system. Inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can cause neurotoxicity.
Key Mechanisms:
- AChE Inhibition : The compound binds to the active site of AChE, preventing the hydrolysis of acetylcholine.
- Neurotoxic Effects : Prolonged exposure can lead to symptoms such as muscle spasms, respiratory failure, and potentially death.
Biological Activity and Toxicity
The biological activity of this compound has been studied in various contexts, particularly in relation to its toxicological profile.
Toxicity Data:
- Acute Toxicity : The compound exhibits significant acute toxicity in laboratory animals. For example, studies have shown that doses as low as 1 mg/kg can lead to severe neurological symptoms.
- Chronic Exposure : Long-term exposure may result in cumulative toxicity, affecting cognitive functions and motor skills.
Case Studies
Several case studies highlight the biological effects and mechanisms of this compound:
- Neurotoxicity in Rodents : A study evaluated the neurotoxic effects of various organophosphorus compounds, including this compound. Results indicated significant inhibition of AChE activity in brain tissues, correlating with behavioral changes such as increased anxiety and impaired motor coordination.
- Environmental Impact Assessment : Research assessing the environmental persistence and bioaccumulation potential of this compound showed that it can remain active in soil and aquatic environments, posing risks to non-target organisms.
- Agricultural Applications : As an insecticide, this compound has been tested for efficacy against common agricultural pests. Field trials demonstrated effective pest control with minimal application rates but raised concerns regarding potential non-target toxicity.
Data Tables
Parameter | Value |
---|---|
Molecular Weight | 210.67 g/mol |
Acute Toxicity (LD50) | 1 mg/kg (in rodents) |
AChE Inhibition Rate | >80% inhibition at 10 μM |
Environmental Half-Life | 30 days (soil) |
Properties
CAS No. |
51748-05-1 |
---|---|
Molecular Formula |
C6H14ClO2PS |
Molecular Weight |
216.67 g/mol |
IUPAC Name |
2-[chloro(ethoxy)phosphoryl]sulfanylbutane |
InChI |
InChI=1S/C6H14ClO2PS/c1-4-6(3)11-10(7,8)9-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
FOMXNJDIEWJLCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SP(=O)(OCC)Cl |
Origin of Product |
United States |
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